3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-12-5-2-6-13(11-12)22(19,20)16-9-4-10-17-14(18)7-3-8-15-17/h2-3,5-8,11,16H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNWPSSXHOGVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 386.43 g/mol
- CAS Number : 1040668-71-0
- SMILES Representation : COc1ccc(CCC(=O)NCCCn2nc(-c3ccccc3)ccc2=O)cc1
These properties are significant as they influence the compound's solubility, stability, and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzenesulfonamides, including derivatives of pyridazinones. For instance, a study demonstrated that various benzenesulfonamide derivatives exhibited significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) . The mechanisms involved include:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : These studies indicated that certain derivatives bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. A related study synthesized a series of benzenesulfonamide-linked oxadiazole hybrids that showed promising inhibitory effects against human CA isoforms . The most potent compounds demonstrated IC50 values significantly lower than standard drugs like acetazolamide, suggesting potential therapeutic applications in conditions where CA activity is implicated.
Anti-inflammatory Properties
The pyridazinone core structure has been associated with anti-inflammatory activities. Research indicates that derivatives exhibit low ulcerogenic effects while effectively modulating inflammatory pathways . This suggests that this compound could be explored further for its anti-inflammatory potential.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of benzenesulfonamide derivatives against various cancer cell lines. Compounds were tested using MTT assays, revealing several candidates with IC50 values ranging from 4.47 to 52.8 μM against resistant cancer cells . The results indicated a strong correlation between structural modifications and enhanced biological activity.
Study 2: Inhibition of Carbonic Anhydrase
In another investigation, a new class of benzenesulfonamide derivatives was synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms . The most effective compound exhibited an IC50 value of 15.4 nM against hCA XIII, showcasing its potential as a selective inhibitor.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit notable antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial activity against various pathogens, suggesting that 3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide could be effective in treating bacterial infections .
Anti-inflammatory Effects
Sulfonamides are primarily known for their anti-inflammatory properties. The compound under discussion has been evaluated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown promising results, indicating its potential as an anti-inflammatory agent comparable to standard drugs like indomethacin .
Analgesic Properties
In addition to anti-inflammatory effects, there is evidence supporting the analgesic activity of similar compounds. Research has indicated that certain pyridazinone derivatives can alleviate pain through mechanisms involving the inhibition of specific receptors and enzymes involved in pain signaling pathways .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various methods have been reported, including one-pot synthesis techniques that streamline the process while maintaining high yields and purity . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds.
Table: Summary of Case Studies on Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of sulfonamide-pyridazinone hybrids are highly dependent on substituents and linker groups. Below is a comparative analysis of the target compound with its analogs:
Table 1: Structural and Functional Comparison
*logP calculated using ChemDraw Professional 22.0.
Key Findings:
Substituent Effects :
- The methoxy group in the target compound likely increases lipophilicity (logP = 1.92) compared to the hydroxyl analog (logP = 0.67), enhancing membrane permeability. However, it is less lipophilic than the benzyloxy derivative (logP = 2.85), which may improve metabolic stability by reducing susceptibility to oxidative degradation .
- Benzyloxy-substituted compounds (e.g., 5a ) exhibit stronger COX-2 inhibition, suggesting that bulky substituents may enhance target engagement in enzymatic pockets.
Linker Chain Impact :
- The propyl chain in the target compound provides greater flexibility than the shorter ethyl or rigid benzyl linkers. This may optimize binding to flexible enzyme domains but could reduce selectivity if the chain is too long.
Biological Activity :
- Hydroxy-substituted analogs (e.g., compound 3 ) show moderate anti-inflammatory activity, while benzyloxy derivatives demonstrate potent COX-2 inhibition. The target compound’s methoxy group may balance potency and stability, though experimental validation is needed.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sulfonamide coupling | DMF | 70 | Triethylamine | 65–75 | 90–95 |
| Pyridazinone cyclization | THF | 80 | None | 50–60 | 85–90 |
Basic: How can researchers validate the molecular structure of this compound?
Methodological Answer:
A combination of spectroscopic and computational methods is essential:
- ¹H/¹³C NMR : Assign peaks to confirm the methoxy group (δ ~3.8 ppm for OCH₃), pyridazinone NH (δ ~10.2 ppm), and sulfonamide protons .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and fragmentation pattern .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyridazinone substitution pattern) .
- Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .
Advanced: What structural modifications enhance selectivity for kynurenine monooxygenase (KMO) inhibition?
Methodological Answer:
Structure-activity relationship (SAR) studies on analogous compounds suggest:
- Methoxy group optimization : Replace the 3-methoxy group with electron-withdrawing substituents (e.g., -CF₃) to improve binding to KMO’s hydrophobic pocket .
- Pyridazinone core modifications : Introduce fluorine at the 4-position of pyridazinone to enhance metabolic stability .
- Propyl linker adjustment : Shorten the propyl chain to reduce off-target effects on related enzymes (e.g., phosphodiesterases) .
Q. Table 2: SAR Data from Pyridazinone Derivatives
| Compound Modification | KMO IC₅₀ (nM) | Selectivity (vs. PDE4) | Reference |
|---|---|---|---|
| 3-methoxy (parent compound) | 120 ± 15 | 10-fold | |
| 3-CF₃ substitution | 45 ± 5 | 25-fold | |
| Fluorine at pyridazinone C4 | 30 ± 3 | 50-fold |
Advanced: How should researchers address contradictory data in enzyme inhibition assays?
Methodological Answer:
Discrepancies in IC₅₀ values or efficacy may arise from:
- Assay conditions : Standardize pH (7.4 for physiological relevance) and co-factor concentrations (e.g., NADPH for KMO) .
- Orthogonal assays : Validate results using fluorescence polarization (binding affinity) and isothermal titration calorimetry (thermodynamic parameters) .
- Cell-based models : Use isogenic cell lines (e.g., HEK293T with/without KMO overexpression) to confirm target engagement .
- Metabolic stability : Assess compound degradation via liver microsome assays to rule out false negatives .
Advanced: What computational methods predict the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- In silico ADME prediction : Use tools like SwissADME to estimate logP (target <3 for CNS penetration) and permeability-glycoprotein substrate likelihood .
- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- MD simulations : Analyze stability in aqueous vs. lipid bilayer environments to guide formulation (e.g., need for cyclodextrin encapsulation) .
Q. Table 3: Predicted PK Parameters
| Parameter | Value (Parent Compound) | Optimization Target |
|---|---|---|
| logP | 2.8 | <3.5 |
| Solubility (mg/mL) | 0.05 | >0.5 |
| CYP3A4 inhibition risk | High | Low |
Basic: What biological assays are recommended for initial activity screening?
Methodological Answer:
- Enzyme inhibition assays : Use recombinant KMO or dihydropteroate synthase (DHPS) with spectrophotometric detection of reaction products .
- Cell viability assays : Test cytotoxicity in SH-SY5Y (neuroblastoma) or primary neuronal cultures at 1–100 μM .
- Western blotting : Measure downstream biomarkers (e.g., quinolinic acid levels for KMO inhibition) .
Advanced: How can crystallography resolve binding mode uncertainties?
Methodological Answer:
- Co-crystallization : Soak the compound with purified KMO or DHPS in crystallization buffer (e.g., 20% PEG 3350, 0.2 M ammonium sulfate) .
- Data collection : Use synchrotron radiation (1.0 Å resolution) to resolve electron density for the sulfonamide group and pyridazinone core .
- Density functional theory (DFT) : Refine ligand poses using QM/MM hybrid methods to account for protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
